This compound falls under the category of halogenated isoxazoles, which are known for their potential pharmaceutical applications. Isoxazole derivatives have been studied for their anti-inflammatory, analgesic, and antimicrobial properties, making them significant in drug design and development.
The synthesis of 5-Chloro-3-(4-chlorophenyl)isoxazole can be achieved through various methods, primarily involving cycloaddition reactions or functionalization of existing isoxazole frameworks.
Key parameters for synthesis include:
The molecular structure of 5-Chloro-3-(4-chlorophenyl)isoxazole can be described as follows:
5-Chloro-3-(4-chlorophenyl)isoxazole can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for compounds like 5-Chloro-3-(4-chlorophenyl)isoxazole often involves interaction with biological targets such as enzymes or receptors:
The specific mechanism may vary based on structural modifications and the presence of functional groups that enhance binding affinity and selectivity towards biological targets.
The physical and chemical properties of 5-Chloro-3-(4-chlorophenyl)isoxazole include:
These properties are crucial for practical applications in pharmaceuticals and materials science.
5-Chloro-3-(4-chlorophenyl)isoxazole has several significant applications:
5-Chloro-3-(4-chlorophenyl)isoxazole (CAS 51726-07-9) represents a structurally distinctive chlorinated isoxazole derivative with significant relevance in modern heterocyclic chemistry. Characterized by the molecular formula C₉H₅Cl₂NO and a molecular weight of 214.04–214.05 g/mol, this compound features a five-membered isoxazole ring incorporating both nitrogen and oxygen atoms, substituted at the 3- and 5-positions with chlorinated aryl and alkyl groups, respectively [2] [3]. Its systematic IUPAC name, 5-chloro-3-(4-chlorophenyl)-1,2-oxazole, reflects this precise substitution pattern critical to its electronic properties and bioactivity [3]. Isoxazoles constitute a privileged scaffold in bioactive molecule design due to their stability, hydrogen-bonding capacity, and metabolic resistance. The strategic introduction of chlorine atoms at both the phenyl para-position and isoxazole 5-position in this compound enhances its lipophilicity (XLogP3: 3.6) and influences its electronic distribution, thereby optimizing its interactions with biological targets [3].
Isoxazole derivatives exhibit a broad spectrum of biological activities, underpinning their extensive investigation in pharmaceutical and agrochemical development. The core isoxazole structure functions as:
Table 1: Bioactive Isoxazole Derivatives in Clinical and Agrochemical Use
Compound Name | Application | Key Structural Features | Target/Mechanism |
---|---|---|---|
5-Chloro-3-(4-chlorophenyl)isoxazole | Lead compound optimization | 5-Cl, 4-Cl-C₆H₄ at C3 | COX inhibition, GABA antagonism |
Valdecoxib | Anti-inflammatory (withdrawn) | 4-Sulfonamidophenyl at C3 | Selective COX-2 inhibition |
Fluralaner | Veterinary acaricide | 4-Cl-C₆H₄ at C3, CF₃ at C5 | GABA-gated chloride channel block |
The molecular architecture of 5-chloro-3-(4-chlorophenyl)isoxazole exemplifies strategic halogen placement for enhanced bioactivity:
Table 2: Physicochemical Properties of 5-Chloro-3-(4-chlorophenyl)isoxazole
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₉H₅Cl₂NO | [2] [3] |
Molecular weight | 214.04–214.05 g/mol | [2] [3] |
XLogP3 | 3.6 | [3] |
Hydrogen bond acceptors | 2 | [3] |
SMILES | ClC1=CC=C(C2=NOC(=C2)Cl)C=C1 | [3] |
InChIKey | HMDNAOBMBZXCSM-UHFFFAOYSA-N | [3] |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3